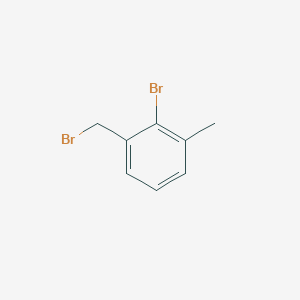

2-Bromo-1-(bromomethyl)-3-methylbenzene

Cat. No. B1600173

Key on ui cas rn:

66790-58-7

M. Wt: 263.96 g/mol

InChI Key: OAMPZQBTXRQKCX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07157591B2

Procedure details

A procedure similar to that described in Bull. Chem. Soc. Japan, 59, 3285–3286 (1986), fully incorporated herein by reference, was used. In a two liter round bottom flask equipped with an overhead stirrer and heating mantle was placed 2-bromo-meta-xylene (60.08 g, 0.325 mol) and carbon tetrachloride (650 ml). To this were added N-bromosuccinimide (57.78 g, 0.325 mol) and an additional 550 ml carbon tetrachloride. After stirring fifteen minutes benzoyl peroxide (0.72 g, 2.9 mmol, 0.9 mole %) was added, and the mixture was heated to reflux. After four hours the reaction was cooled, and the carbon tetrachloride was removed. The residue was taken up in 10% methylene chloride in n-hexane (600 ml) and filtered through silica (250 g). The filter cake was washed with an additional 400 ml of the in 10% methylene chloride in n-hexane. The filtrate was evaporated to give a clear liquid (74.22 g, 51% conversion by NMR). Vacuum distillation produced a fraction distilling at 72° C.–80° C. at 0.1 Torr as a water white liquid (40.62 g, 47% yield). NMR (CD2Cl2). 7.2 (m, 3H), 4.62 (s, 2H), 2.4 (s, 3H). Elemental analysis: C, 36.18%; H, 3.12%; Br, 61.14%; (theory: C, 36.40%; H, 3.06%; Br, 60.54%).

Name

Yield

47%

Identifiers

|

REACTION_CXSMILES

|

[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:9].[Br:10]N1C(=O)CCC1=O>C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.C(Cl)(Cl)(Cl)Cl>[Br:10][CH2:9][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([CH3:8])[C:2]=1[Br:1]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

60.08 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C(C=CC=C1C)C

|

Step Two

|

Name

|

|

|

Quantity

|

57.78 g

|

|

Type

|

reactant

|

|

Smiles

|

BrN1C(CCC1=O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0.72 g

|

|

Type

|

catalyst

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

|

Step Four

|

Name

|

|

|

Quantity

|

550 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)(Cl)Cl

|

Step Five

|

Name

|

|

|

Quantity

|

650 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)(Cl)Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a two liter round bottom flask equipped with an overhead stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating mantle

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was heated to reflux

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After four hours the reaction was cooled

|

|

Duration

|

4 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the carbon tetrachloride was removed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through silica (250 g)

|

WASH

|

Type

|

WASH

|

|

Details

|

The filter cake was washed with an additional 400 ml of the in 10% methylene chloride in n-hexane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The filtrate was evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a clear liquid (74.22 g, 51% conversion by NMR)

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Vacuum distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

produced a fraction

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrCC1=C(C(=CC=C1)C)Br

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 40.62 g | |

| YIELD: PERCENTYIELD | 47% | |

| YIELD: CALCULATEDPERCENTYIELD | 47.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |